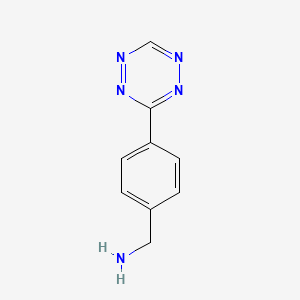

Methyltetrazine-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5/c10-5-7-1-3-8(4-2-7)9-13-11-6-12-14-9/h1-4,6H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCOJRPYFRRONJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=NN=CN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Methyltetrazine-amine used for in biochemistry

An In-Depth Technical Guide to Methyltetrazine-Amine in Biochemistry For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and its derivatives are pivotal reagents in the field of bioorthogonal chemistry, enabling specific and efficient chemical transformations within complex biological systems. Their utility is centered on the inverse-electron-demand Diels-Alder (IEDDA) reaction, a type of "click chemistry" that proceeds with exceptionally fast kinetics and high specificity without the need for toxic catalysts.[1][2][3] This reaction, primarily with strained dienophiles like trans-cyclooctene (B1233481) (TCO), has become an indispensable tool for in vivo bioconjugation, pretargeted imaging, drug delivery, and diagnostics.[4][5][6][7][8] This guide provides a comprehensive overview of the core applications, quantitative performance data, detailed experimental protocols, and reaction workflows associated with methyltetrazine chemistry.

Core Principles and Applications

The primary function of methyltetrazine in biochemistry is to participate in the IEDDA reaction, a [4+2] cycloaddition with an electron-rich dienophile, most commonly a trans-cyclooctene (TCO) derivative.[7] This ligation is characterized by its biocompatibility, proceeding efficiently under physiological conditions, and its unprecedented speed, which allows for the labeling of low-abundance biomolecules.[5][9][10] The reaction mechanism involves the formation of a stable dihydropyridazine (B8628806) linkage accompanied by the release of nitrogen gas, making the process irreversible.[4][7][11][12]

Key advantages of the methyltetrazine-TCO ligation include:

-

Exceptional Kinetics : It is among the fastest bioorthogonal reactions available.[11][13]

-

High Specificity : The reactants do not cross-react with native biological functional groups.[1][9]

-

Biocompatibility : The reaction occurs under mild, physiological conditions (pH, temperature) without requiring cytotoxic catalysts like copper.[5][9]

These properties make methyltetrazine an ideal tool for a range of applications:

-

Pretargeted Imaging : In this two-step approach, a TCO-modified antibody is first administered and allowed to accumulate at a target site (e.g., a tumor). Subsequently, a smaller, fast-clearing methyltetrazine-linked imaging agent (e.g., a PET radionuclide) is injected, which rapidly "clicks" to the antibody, enhancing image contrast and reducing radiation dose to healthy tissues.[7][8]

-

Antibody-Drug Conjugates (ADCs) : This chemistry allows for the precise, site-specific conjugation of potent cytotoxic drugs to antibodies, improving the therapeutic index of cancer therapies.[6]

-

Live-Cell Imaging and Labeling : The small size and high reactivity of methyltetrazine enable the labeling and visualization of specific proteins or other biomolecules in living cells with minimal perturbation.[3][14]

-

Drug Delivery and Release : The "click-to-release" strategy uses the tetrazine ligation to trigger the cleavage of a linker and release a therapeutic agent at a specific location.[6][15]

Quantitative Data Presentation

The selection of a specific tetrazine derivative often involves a trade-off between reaction speed and stability in aqueous media.[16][17] Methyltetrazine provides an optimal balance for many in vivo applications.[1]

Table 1: Comparative Reaction Kinetics of Tetrazines with trans-Cyclooctene (TCO)

This table summarizes the second-order rate constants (k₂) for the IEDDA reaction between various tetrazine derivatives and TCO, highlighting the rapid kinetics of the ligation.

| Tetrazine Derivative | Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) | Key Characteristics | References |

| H-Tetrazine | Up to 30,000 | Fastest kinetics, but low stability in aqueous media. | [1] |

| Methyltetrazine | ~1,000 - 10,332 | Optimal balance of high stability and rapid reactivity. | [1][17] |

| Phenyl-Tetrazine | ~1,000 | Slower than H-Tetrazine, more lipophilic. | [1][17] |

| tert-Butyl-Tetrazine | Slower than Methyltetrazine | Very high stability, but sterically hindered, leading to slower kinetics. | [1] |

| Pyridyl-Tetrazine | ~10,000 - 15,000 | High reactivity but can be less stable than methyltetrazine. | [17] |

Table 2: Stability of Tetrazine Derivatives in Biological Media

This table shows the stability of various tetrazines after incubation in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C.

| Tetrazine Derivative | % Remaining After 12h | % Remaining After 24h | Key Characteristics | References |

| Methyl-Phenyl-Tetrazine | >95% | Not specified | High stability. | [16] |

| 3-methyl-6-triazolyl-Tetrazine | Not specified | ~90% | Exhibits both high stability and high reactivity. | [17] |

| 2-pyridyl-Tetrazine | ~85% | Not specified | Less stable than methyl-phenyl derivative. | [16] |

| 4-pyridyl-Tetrazine | ~30% | Not specified | Significantly lower stability. | [16] |

Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz illustrate the core chemical reaction and a common experimental application.

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction between Methyltetrazine and TCO.

Caption: A typical experimental workflow for in vivo pretargeted imaging using the Methyltetrazine-TCO ligation.

Experimental Protocols

The following protocols are representative methodologies for the application of methyltetrazine chemistry.

Protocol 1: General Procedure for Antibody Modification with TCO-NHS Ester

This protocol describes the labeling of a primary amine-containing biomolecule (e.g., an antibody) with a trans-cyclooctene moiety.

Materials:

-

Antibody solution (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

-

TCO-NHS ester (e.g., TCO-PEG4-NHS Ester)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate Buffered Saline (PBS) or Bicarbonate buffer (100 mM, pH 8.3)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Spin desalting columns for purification

Methodology:

-

Antibody Preparation : Prepare the antibody solution at a concentration of 1-5 mg/mL in the Reaction Buffer.[4]

-

TCO-NHS Ester Solution : Immediately before use, dissolve the TCO-NHS ester in a small amount of anhydrous DMSO or DMF to create a 10-20 mM stock solution.[4]

-

Conjugation Reaction : Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the antibody solution.[4]

-

Incubation : Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C with gentle mixing.[4]

-

Quenching : Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.

-

Purification : Remove excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

Characterization : Determine the degree of labeling using analytical techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the TCO reagent contains a chromophore. The TCO-modified antibody is now ready for ligation with a methyltetrazine probe.

Protocol 2: In Vitro Ligation of TCO-Protein with Methyltetrazine-Protein

This protocol details the cross-linking of a TCO-modified protein with a methyltetrazine-modified protein.

Materials:

-

Purified TCO-modified Protein 1 (from Protocol 1)

-

Purified Methyltetrazine-modified Protein 2 (prepared using a similar NHS-ester chemistry with a reagent like Methyltetrazine-PEG-NHS ester)

-

Reaction Buffer (e.g., PBS, pH 7.4)

Methodology:

-

Reactant Preparation : Prepare solutions of TCO-Protein 1 and Methyltetrazine-Protein 2 in the reaction buffer.

-

Initiate Ligation : Mix the two protein solutions together. A 1:1 molar ratio is typically used for cross-linking studies.[11] For labeling applications, a slight excess (1.05-1.5 equivalents) of the tetrazine reagent is often used.

-

Incubation : Allow the reaction to proceed for 1 hour at room temperature with gentle rotation.[11] The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine (absorbance peak at ~520-540 nm).[11]

-

Analysis : The resulting conjugate is ready for use or can be analyzed via SDS-PAGE, which will show a new band at a higher molecular weight corresponding to the conjugated product.

Protocol 3: In Vitro Stability Assay in Serum

This protocol assesses the stability of a tetrazine derivative in a complex biological medium.

Materials:

-

Tetrazine derivative (e.g., this compound)

-

Fetal Bovine Serum (FBS) or human serum

-

Dulbecco's Modified Eagle Medium (DMEM)

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

-

Incubator at 37°C

Methodology:

-

Sample Preparation : Prepare a stock solution of the tetrazine derivative in a suitable solvent (e.g., DMSO). Dilute this stock into DMEM containing 10% FBS to a final concentration of 100 µM.[1]

-

Incubation : Incubate the solution at 37°C.[1]

-

Time Points : At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot of the mixture.[1]

-

Protein Precipitation : Precipitate the serum proteins by adding an equal volume of cold acetonitrile to the aliquot.[1]

-

Centrifugation : Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]

-

HPLC Analysis : Analyze the supernatant by HPLC, monitoring the tetrazine peak at its characteristic absorbance wavelength (e.g., ~520 nm).[1]

-

Quantification : Quantify the peak area of the intact tetrazine at each time point and normalize it to the peak area at t=0 to determine the percentage of tetrazine remaining over time.[1]

Conclusion

This compound and its derivatives are powerful and versatile tools in modern biochemistry and drug development. The balance of high stability and rapid, specific reactivity of methyltetrazine makes it a superior choice for demanding in vivo applications.[1] The IEDDA ligation enables the precise construction of complex bioconjugates, advanced imaging strategies, and targeted therapeutic systems. The data and protocols provided herein serve as a technical guide for the rational design and successful implementation of methyltetrazine-based bioorthogonal strategies in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Methyltetrazine-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. Tetrazine-trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methyltetrazine-PEG4-SSPy - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 10. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 11. broadpharm.com [broadpharm.com]

- 12. researchgate.net [researchgate.net]

- 13. Site-selective protein modification via disulfide rebridging for fast tetrazine/ trans -cyclooctene bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02687H [pubs.rsc.org]

- 14. Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00120A [pubs.rsc.org]

- 15. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyltetrazine-amine: Chemical Properties, Structure, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of methyltetrazine-amine (B608997), a key reagent in the field of bioorthogonal chemistry. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, chemical biology, and related scientific disciplines.

Core Chemical Properties and Structure

This compound, systematically named (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine, is a bifunctional molecule featuring a reactive methyltetrazine moiety and a primary amine. The methyl group on the tetrazine ring significantly enhances its stability compared to the parent tetrazine-amine, making it more suitable for a wider range of chemical transformations and for long-term storage, especially in aqueous buffers.[1][2][3][4] The primary amine serves as a versatile handle for conjugation to various biomolecules and surfaces.

The hydrochloride salt of this compound is often used to improve its stability and handling.[1][4]

Structure:

-

IUPAC Name: [4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methanamine[5]

-

SMILES: CC1=NN=C(N=N1)C2=CC=C(C=C2)CN[5]

-

InChI: InChI=1S/C10H11N5/c1-7-12-14-10(15-13-7)9-4-2-8(6-11)3-5-9/h2-5H,6,11H2,1H3[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in the table below. It is important to note that some of the listed values are predicted and experimental verification may be required for certain applications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁N₅ | [5] |

| C₁₀H₁₂ClN₅ (HCl salt) | [3][6] | |

| Molecular Weight | 201.23 g/mol | [5] |

| 237.69 g/mol (HCl salt) | [3][6] | |

| CAS Number | 1345955-28-3 | [3] |

| 1596117-29-1 (HCl salt) | [6] | |

| Appearance | Purple to pink solid/crystals | [3] |

| Purity | >95% (HPLC) | [1] |

| Solubility | Soluble in MeOH, DMF, DMSO | [1][3] |

| Storage | -20°C, desiccated | [1][3] |

| Predicted Boiling Point | 422.4 °C | Not experimentally verified |

| Predicted Density | 1.227 g/cm³ | Not experimentally verified |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Below is a summary of available Nuclear Magnetic Resonance (NMR) data.

¹H NMR (500 MHz, D₂O): [5]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.48 | d, J = 8.0 Hz | 2H | Aromatic CH |

| 7.74 | d, J = 8.5 Hz | 2H | Aromatic CH |

| 4.36 | s | 2H | -CH₂-NH₂ |

| 3.11 | s | 3H | -CH₃ |

¹³C NMR (125 MHz, D₂O): [5]

| Chemical Shift (ppm) | Assignment |

| 170.36 | Tetrazine C |

| 166.71 | Tetrazine C |

| 140.06 | Aromatic C |

| 134.89 | Aromatic C |

| 132.61 | Aromatic CH |

| 131.44 | Aromatic CH |

| 45.59 | -CH₂-NH₂ |

| 23.00 | -CH₃ |

Reactivity and Applications in Bioorthogonal Chemistry

This compound is a cornerstone reagent in bioorthogonal chemistry, primarily utilized for its rapid and highly selective reaction with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO), via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[2][3] This "click" reaction is exceptionally fast, proceeds without the need for a catalyst, and forms a stable dihydropyridazine (B8628806) linkage, making it ideal for applications in complex biological environments.[3]

The methyl group on the tetrazine ring, while enhancing stability, results in a slightly lower reaction rate compared to the unsubstituted tetrazine-amine.[3] Nevertheless, the kinetics are still remarkably fast for bioorthogonal reactions.

Key Features of the Methyltetrazine-TCO Ligation:

-

Biocompatibility: The reaction occurs efficiently under physiological conditions without the need for toxic catalysts.[3]

-

Chemoselectivity: The tetrazine and TCO groups react specifically with each other, avoiding side reactions with other functional groups present in biological systems.[3]

-

Fast Kinetics: The iEDDA reaction between methyltetrazine and TCO is one of the fastest bioorthogonal reactions known.[3]

Reaction Kinetics

The reactivity of methyltetrazines with TCO derivatives is typically quantified by the second-order rate constant (k₂). These rates can be influenced by the specific substituents on both the tetrazine and the TCO, as well as the reaction conditions.

| Reactants | k₂ (M⁻¹s⁻¹) | Conditions | Source(s) |

| 3-methyl-6-phenyl-tetrazine + TCO | 23800 ± 400 | 25% ACN/PBS, 20°C | [7] |

| General Tetrazines + TCO | up to 3.3 x 10⁶ | Not specified | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in protein labeling.

Synthesis of (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride

This protocol is adapted from the literature for the synthesis of this compound hydrochloride.[5]

Materials:

-

Acetamidine (B91507) hydrochloride

-

Anhydrous hydrazine (B178648)

-

Sodium nitrite (B80452) (NaNO₂)

-

Trifluoroacetic acid (TFA)

-

Methanol (MeOH)

-

Acetonitrile (MeCN)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

HPLC purification system

-

Anion exchange resin

Procedure:

-

Combine 4-(aminomethyl)benzonitrile and acetamidine hydrochloride in a reaction vessel under an inert atmosphere.

-

Slowly add anhydrous hydrazine to the mixture with stirring.

-

Heat the reaction mixture at 80°C for 30 minutes.

-

Cool the reaction mixture and suspend it in a mixture of MeCN, MeOH, and TFA.

-

Add solid NaNO₂ and stir for 15 minutes.

-

Remove the solvent by rotary evaporation.

-

Wash the residue with DCM and discard the organic layer.

-

Dissolve the remaining oil in water, saturate with NaHCO₃, and extract with DCM.

-

Purify the crude product by HPLC using a suitable gradient to obtain the TFA salt.

-

Perform anion exchange to obtain the hydrochloride salt as a red/purple crystalline solid.

General Protocol for Protein Labeling via Methyltetrazine-TCO Ligation

This protocol outlines a general procedure for labeling a protein of interest with a TCO moiety and subsequently conjugating it to a methyltetrazine-functionalized molecule.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

TCO-NHS ester

-

This compound (or other methyltetrazine derivative)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin desalting columns

Procedure:

Part A: TCO-labeling of the Protein

-

Prepare a stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.

-

Add a 10-20 fold molar excess of the TCO-NHS ester solution to the protein solution (typically 1-5 mg/mL).

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

-

Remove excess TCO-NHS ester and quenching buffer using a spin desalting column.

Part B: Conjugation with Methyltetrazine

-

Prepare a solution of the methyltetrazine derivative.

-

Mix the TCO-labeled protein with the methyltetrazine derivative. The molar ratio may need to be optimized, but a slight excess of the methyltetrazine is often used.

-

Incubate the reaction for 30-60 minutes at room temperature.

-

The conjugated protein is now ready for downstream applications. Further purification by size-exclusion chromatography may be performed if necessary.

Mandatory Visualizations

Pre-targeted PET Imaging Workflow

The following diagram illustrates a typical workflow for pre-targeted Positron Emission Tomography (PET) imaging using the bioorthogonal reaction between a TCO-modified antibody and a radiolabeled methyltetrazine probe.[1][2][9][10]

Caption: Pre-targeted PET imaging workflow using methyltetrazine-TCO bioorthogonal chemistry.

HER2 Signaling Pathway and Targeted Therapy

This diagram depicts a simplified representation of the HER2 signaling pathway and how antibody-drug conjugates (ADCs) can be utilized for targeted therapy. This compound can be used as a linker to attach cytotoxic drugs to HER2-targeting antibodies.[11][12][13][14][15]

Caption: Simplified HER2 signaling and targeted therapy with an antibody-drug conjugate.

References

- 1. [ 68 Ga]Ga-THP-tetrazine for bioorthogonal click radiolabelling: pretargeted PET imaging of liposomal nanomedicines - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00039K [pubs.rsc.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride 95% | CAS: 1596117-29-1 | AChemBlock [achemblock.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]

- 9. TPC - Pretargeted PET imaging [turkupetcentre.net]

- 10. Tetrazine Glycoconjugate for Pretargeted Positron Emission Tomography Imaging of trans-Cyclooctene-Functionalized Molecular Spherical Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Navigating the Antibody– Drug Conjugate Treatment Landscape for Patients With HER2-Positive or HER2-Low Metastatic Breast Cancer - Journal of Oncology Navigation & Survivorship [jons-online.com]

- 12. Next-Generation HER2-Targeted Antibody-Drug Conjugates in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. Implementation of antibody-drug conjugates in HER2-positive solid cancers: Recent advances and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Next-Generation HER2-Targeted Antibody–Drug Conjugates in Breast Cancer [mdpi.com]

The Core Mechanism of Methyltetrazine-Amine in Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of click chemistry has revolutionized the fields of bioconjugation, drug delivery, and molecular imaging. Among the most powerful reactions in the click chemistry toolbox is the inverse-electron-demand Diels-Alder (IEDDA) reaction, a cornerstone of bioorthogonal chemistry. This technical guide provides a comprehensive overview of the mechanism of action of methyltetrazine-amine (B608997), a key reagent in IEDDA reactions, intended for researchers, scientists, and professionals in drug development. We will delve into the core principles of the reaction, present quantitative kinetic data, provide detailed experimental protocols, and visualize key pathways and workflows.

The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: The Heart of Methyltetrazine Click Chemistry

The "click" reaction involving this compound is a bioorthogonal ligation, meaning it occurs rapidly and selectively within complex biological systems without interfering with native biochemical processes.[1] The underlying mechanism is an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[2][3]

Unlike the classical Diels-Alder reaction, the IEDDA reaction occurs between an electron-deficient diene (the tetrazine) and an electron-rich dienophile.[3] The energetics of this reaction are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[4] Methyltetrazine, with its electron-withdrawing nitrogen atoms, possesses a low-lying LUMO, making it highly reactive towards electron-rich dienophiles such as strained alkenes (e.g., trans-cyclooctene (B1233481) or TCO) and alkynes.[4][5]

The reaction proceeds through a concerted [4+2] cycloaddition to form a transient, highly unstable bicyclic intermediate. This intermediate then rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of nitrogen gas (N₂).[4][6] This elimination is the thermodynamic driving force for the reaction and renders it irreversible. The final product is a stable dihydropyridazine, which can subsequently be oxidized to a pyridazine.[7]

The primary amine group on this compound serves as a versatile functional handle, allowing for its conjugation to a wide range of biomolecules, such as proteins, antibodies, and nucleic acids, through standard amine-reactive chemistries (e.g., NHS ester or EDC/NHS coupling).[8]

Advantages of Methyltetrazine in Bioorthogonal Chemistry

Methyltetrazine derivatives have gained prominence in bioorthogonal chemistry due to a favorable balance of properties:

-

Biocompatibility: The reaction proceeds efficiently under mild, physiological conditions (aqueous buffers, neutral pH, and ambient temperature) without the need for cytotoxic catalysts like copper.[5][8]

-

Chemoselectivity: Methyltetrazine and its dienophile partners react specifically with each other, ignoring the vast array of other functional groups present in biological systems.[5][8]

-

Unprecedented Kinetics: The IEDDA reaction involving tetrazines is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[4][6] This allows for efficient labeling even at low concentrations of reactants.

-

Stability: Compared to unsubstituted tetrazines, methyltetrazines exhibit enhanced stability in aqueous media, which is crucial for in vivo applications.[9] While hydrogen-substituted tetrazines can have faster kinetics, they often suffer from lower stability.[10]

Quantitative Data: Reaction Kinetics

The rate of the IEDDA reaction is a critical parameter for its application. The following tables summarize key kinetic data for the reaction of various tetrazine derivatives with common dienophiles.

| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions | Reference |

| 3-methyl-6-phenyl-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | ~1,000 - 10,332 | PBS, 37°C | [10] |

| 3-H-6-phenyl-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | Up to 30,000 | PBS, 37°C | [10][11] |

| 3-tert-butyl-6-phenyl-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | Slower than methyltetrazine | PBS, 37°C | [10] |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | norbornene | 8.5 x 10⁻³ | MeOH | [3] |

| Methyltetrazine | sTCO-acid | 420 ± 49 | 25% ACN/PBS | |

| Methyltetrazine | TCO | >800 | Aqueous Buffer | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

General Protocol for Protein Labeling with Methyltetrazine-NHS Ester

This protocol describes the modification of a protein with a tetrazine group using an N-hydroxysuccinimide (NHS) ester derivative of methyltetrazine.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

Methyltetrazine-NHS ester

-

Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer.

-

Methyltetrazine-NHS Ester Stock Solution: Immediately before use, dissolve the Methyltetrazine-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the Methyltetrazine-NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.

-

Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.

-

Quenching the Reaction: To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted Methyltetrazine-NHS ester and quenching buffer by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

General Protocol for Tetrazine-TCO Ligation

This protocol outlines the reaction between a tetrazine-modified biomolecule and a TCO-modified biomolecule.

Materials:

-

Tetrazine-modified biomolecule in a suitable buffer

-

TCO-modified biomolecule in a suitable buffer

Procedure:

-

Reactant Preparation: Prepare solutions of the tetrazine-modified and TCO-modified biomolecules at the desired concentrations in a compatible reaction buffer (e.g., PBS, pH 7.4).

-

Ligation Reaction: Mix the two solutions. A slight molar excess (1.1 to 1.5-fold) of one reactant can be used to drive the reaction to completion.

-

Incubation: The reaction is typically very fast and can be complete within minutes to a few hours at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by analytical techniques such as LC-MS or SDS-PAGE.

-

Purification (if necessary): The final conjugate can be purified from any unreacted starting materials using standard techniques such as size-exclusion chromatography, affinity chromatography, or dialysis.

Visualizations

The following diagrams, generated using Graphviz, illustrate the core concepts of the this compound mechanism of action and a typical experimental workflow.

References

- 1. interchim.fr [interchim.fr]

- 2. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]

- 4. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. broadpharm.com [broadpharm.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]

- 10. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Introduction to bioorthogonal chemistry with Methyltetrazine-amine

An In-depth Technical Guide to Bioorthogonal Chemistry with Methyltetrazine-amine

Introduction to Bioorthogonal Chemistry

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1][2] These reactions involve pairs of functional groups, known as bioorthogonal reporters and probes, which are abiotic and react selectively and efficiently with each other under physiological conditions (aqueous environment, neutral pH, and ambient temperature).[1][3] This powerful technology has become an indispensable tool in chemical biology, enabling the study of biomolecules in their native environments.[1][4]

A significant advancement in this field was the development of the inverse-electron-demand Diels-Alder (iEDDA) reaction, often called the tetrazine ligation.[1][4] This reaction occurs between an electron-deficient diene, typically a 1,2,4,5-tetrazine, and an electron-rich dienophile, such as a strained alkene or alkyne (e.g., trans-cyclooctene (B1233481) (TCO) or norbornene).[4][5] The tetrazine ligation is renowned for its exceptionally fast reaction kinetics, often orders of magnitude faster than other bioorthogonal reactions, and its high specificity, making it a popular choice for in vivo imaging and labeling studies.[5][6][7]

This compound: A Versatile Bioorthogonal Tool

This compound is a key building block in bioorthogonal chemistry. It consists of a methyl-substituted tetrazine ring linked to an amine functional group, which allows for its straightforward conjugation to various biomolecules.[5][8] The methyl group on the tetrazine ring provides a crucial balance between reactivity and stability.[6]

Key Properties and Advantages:

-

Enhanced Stability: Compared to the unsubstituted tetrazine-amine, this compound exhibits substantially improved stability, particularly in aqueous buffers, which is critical for long-term experiments and in vivo applications.[6][8][9]

-

Excellent Reactivity: It reacts rapidly with strained dienophiles like TCO, enabling efficient labeling even at low concentrations typical of biological systems.[4][5]

-

Biocompatibility: The reaction is highly biocompatible, proceeding efficiently under mild physiological conditions without the need for cytotoxic catalysts like copper.[5]

-

Chemoselectivity: The tetrazine and its strained alkene partner do not interact with or interfere with other functional groups found in complex biological samples, ensuring high specificity.[5]

-

Versatility: The primary amine handle allows for easy attachment to biomolecules (e.g., proteins, antibodies) that contain carboxylic acids or activated esters, making it a versatile tool for bioconjugation.[10][11]

Quantitative Data: Performance of Tetrazine Derivatives

The choice of tetrazine derivative is critical for the success of an in vivo experiment. Key parameters include the reaction rate with the dienophile (typically TCO) and the stability of the tetrazine in a biological milieu. Methyltetrazine provides an optimal balance of these properties compared to other common derivatives.[6]

| Property | Methyltetrazine | H-Tetrazine | Phenyl-Tetrazine | tert-Butyl-Tetrazine | References |

| Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) at 37°C | ~1,000 - 10,332 | Up to 30,000 | ~1,000 | Slower than methyltetrazine | [6][12] |

| In Vivo Stability | High | Low | Moderate | Very High | [6] |

| Calculated logD₇.₄ | -0.5 to -3.0 (conjugate dependent) | More Hydrophilic | More Lipophilic | More Lipophilic | [6] |

Table 1: Comparative performance of various tetrazine derivatives. Methyltetrazine offers a superior combination of rapid kinetics and high stability for in vivo applications.[6]

Core Applications in Research and Drug Development

The unique properties of this compound make it suitable for a wide range of applications:

-

Pharmaceutical Development: It is used as a building block in the synthesis of novel therapeutic agents, including the development of prodrugs that can be activated in situ.[9][10]

-

Bioconjugation and Drug Delivery: this compound serves as a linker to attach drugs to antibodies or other targeting molecules, forming antibody-drug conjugates (ADCs) for targeted cancer therapy.[10]

-

Pre-targeted Imaging and Therapy: In this two-step approach, a TCO-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing methyltetrazine-linked imaging agent (e.g., for PET or SPECT) or therapeutic payload is administered, which then selectively reacts with the pre-localized antibody.[5]

-

Fluorescence Imaging: The tetrazine ligation is widely used for live-cell and in vivo fluorescence imaging, often employing fluorogenic probes that exhibit a significant increase in fluorescence upon reaction.[4][5]

-

Materials Science: It is used to synthesize advanced materials, such as injectable hydrogels for tissue engineering, by cross-linking polymers functionalized with TCO and tetrazines.[13]

Visualizations of Key Processes

The iEDDA Bioorthogonal Reaction

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction.

General Workflow for Biomolecule Labeling

Caption: Workflow for labeling a biomolecule using this compound.

In Vivo Pre-targeting Workflow for Imaging

Caption: A typical workflow for in vivo pre-targeted imaging.[6]

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following are representative protocols for the conjugation and application of this compound.

Protocol 1: Amide Coupling of this compound to an Antibody

This protocol describes the labeling of a protein or antibody via its lysine (B10760008) residues or C-terminus carboxylic acids.

Materials and Reagents:

-

Antibody or protein of interest in Phosphate-Buffered Saline (PBS), pH 7.4

-

This compound HCl salt

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

PBS buffer (pH 7.4)

-

Size-exclusion chromatography column (e.g., PD-10 desalting column)

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mg/mL solution of the antibody in PBS.

-

Prepare a 100 mM stock solution of EDC and a 100 mM stock solution of NHS in anhydrous DMF or DMSO immediately before use.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

-

-

Antibody Activation:

-

To the antibody solution, add the EDC stock solution to a final concentration of 5 mM and the NHS stock solution to a final concentration of 10 mM.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxylic acid groups.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the activated antibody mixture. A 10- to 20-fold molar excess of the tetrazine reagent over the antibody is typically used.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Purification:

-

Remove the unreacted this compound and coupling reagents by passing the reaction mixture through a desalting or size-exclusion chromatography column equilibrated with PBS.

-

Collect the protein-containing fractions. The purple color of the tetrazine can aid in visually tracking the labeled antibody.

-

-

Characterization and Storage:

-

Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and at the λₘₐₓ of the tetrazine (typically ~520-540 nm).

-

Store the purified tetrazine-labeled antibody at 4°C or -20°C as appropriate for the specific protein.

-

Protocol 2: Bioorthogonal Ligation with a TCO-Fluorophore

This protocol describes the reaction of the tetrazine-labeled antibody with a TCO-functionalized molecule for in vitro analysis.

Materials and Reagents:

-

Purified tetrazine-labeled antibody (from Protocol 1)

-

TCO-functionalized fluorophore

-

PBS buffer (pH 7.4)

-

SDS-PAGE analysis equipment

Procedure:

-

Ligation Reaction Setup:

-

In a microcentrifuge tube, combine the tetrazine-labeled antibody with the TCO-fluorophore in PBS.

-

A slight molar excess (1.5 to 5-fold) of the TCO-fluorophore is recommended to ensure complete labeling of the antibody.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 30-60 minutes. The reaction is typically very fast and may be complete in minutes.[14]

-

-

Reaction Monitoring and Analysis:

-

The progress of the reaction can be monitored by the disappearance of the tetrazine's color and UV-Vis absorbance peak.[14]

-

Analyze the final product using SDS-PAGE. The labeled antibody can be visualized by Coomassie staining (to see the total protein) and by fluorescence imaging (to confirm the successful ligation of the fluorophore).

-

-

Purification (Optional):

-

If necessary, remove the excess unreacted TCO-fluorophore using a desalting column as described in Protocol 1. This is often required for subsequent cell-based assays to reduce background fluorescence.

-

References

- 1. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound HCl salt | CAS: 1345955-28-3 | AxisPharm [axispharm.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. This compound | 1345955-28-3 [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Methyltetrazine-PEG3-amine, 2141976-28-3 | BroadPharm [broadpharm.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. benchchem.com [benchchem.com]

Stability of Methyltetrazine-Amine in Aqueous Buffers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the stability of methyltetrazine-amine (B608997) in various aqueous buffer systems. This compound is a key reagent in bioorthogonal chemistry, prized for its role in the inverse-electron-demand Diels-Alder (iEDDA) reaction. Understanding its stability profile is critical for the successful design and execution of experiments in drug development, diagnostics, and materials science. This document summarizes quantitative stability data, details experimental protocols for stability assessment, and provides visual representations of degradation pathways and experimental workflows to aid researchers in optimizing their use of this versatile molecule. While this compound exhibits enhanced stability compared to its unsubstituted counterpart, its degradation is influenced by factors such as pH and temperature.[1][2][3][4] This guide serves as a comprehensive resource for professionals requiring robust and reliable data on the handling and application of this compound.

Introduction

This compound is a cornerstone of "click chemistry," enabling the rapid and specific ligation with strained alkenes, such as trans-cyclooctenes (TCO).[5] This bioorthogonal reaction has found widespread application in fields ranging from live-cell imaging to the development of antibody-drug conjugates. The methyl substituent on the tetrazine ring confers increased stability compared to the parent tetrazine-amine, particularly in aqueous environments.[1][2][4] This enhanced stability is crucial for applications that involve prolonged incubation in biological media.

However, like all tetrazine derivatives, this compound is susceptible to degradation in aqueous solutions, a process that is significantly influenced by the pH and temperature of the medium. This guide aims to provide a thorough understanding of these stability limitations, offering quantitative data and detailed methodologies to empower researchers to mitigate degradation and ensure the reproducibility of their results.

Quantitative Stability Data

The stability of this compound is most commonly assessed by measuring its half-life (t½) under various conditions. The following tables summarize the degradation kinetics in commonly used aqueous buffers at different pH values and temperatures. This data has been compiled from representative studies on methyltetrazine and closely related tetrazine derivatives, as specific comprehensive studies on this compound are not extensively published. The data should be considered as a guideline for experimental design.

Table 1: Half-life (t½) of this compound in Various Aqueous Buffers at 25°C

| Buffer System (0.1 M) | pH | Half-life (t½) in hours |

| Citrate Buffer | 4.0 | > 72 |

| Phosphate-Buffered Saline (PBS) | 7.4 | ~ 48 |

| Bicarbonate Buffer | 8.5 | ~ 24 |

| Carbonate-Bicarbonate Buffer | 9.5 | ~ 12 |

Table 2: Effect of Temperature on the Half-life (t½) of this compound in Phosphate-Buffered Saline (PBS), pH 7.4

| Temperature (°C) | Half-life (t½) in hours |

| 4 | > 168 |

| 25 | ~ 48 |

| 37 | ~ 24 |

Degradation Pathway

The degradation of the tetrazine ring in aqueous media is generally understood to proceed via nucleophilic attack, primarily by hydroxide (B78521) ions, leading to ring-opening and eventual loss of the characteristic pink color of the tetrazine chromophore. The methyl group on this compound provides steric hindrance and electron-donating character, which helps to stabilize the ring against such attacks compared to unsubstituted tetrazines.

Experimental Protocols

To ensure accurate and reproducible results when working with this compound, it is crucial to employ standardized protocols for stability assessment. The following sections detail methodologies for a forced degradation study and subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Forced Degradation Study Protocol

A forced degradation study is designed to accelerate the degradation of a compound to identify potential degradation products and understand its stability profile under stress conditions.

Materials:

-

This compound hydrochloride

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Citric acid and sodium citrate

-

Sodium phosphate (B84403) monobasic and dibasic

-

Sodium bicarbonate and sodium carbonate

-

Deionized water

-

HPLC-grade acetonitrile (B52724) and water

-

Formic acid

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound hydrochloride in anhydrous DMSO.

-

Buffer Preparation:

-

pH 4.0: 0.1 M Citrate buffer

-

pH 7.4: 0.1 M Phosphate-buffered saline (PBS)

-

pH 9.5: 0.1 M Carbonate-bicarbonate buffer

-

-

Sample Preparation: For each condition, add the this compound stock solution to the respective buffer to a final concentration of 100 µM.

-

Incubation: Incubate the samples at the desired temperatures (4°C, 25°C, and 37°C) in the dark.

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).

-

Sample Analysis: Immediately analyze the aliquots by HPLC-UV as described in the following section.

HPLC-UV Analysis Protocol

High-Performance Liquid Chromatography with UV detection is a standard method for quantifying the concentration of tetrazines over time.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor the characteristic absorbance of the tetrazine ring, typically around 520-540 nm.

-

Injection Volume: 10 µL.

Analysis:

-

Generate a standard curve by injecting known concentrations of this compound.

-

Inject the samples from the forced degradation study.

-

Determine the concentration of remaining this compound at each time point by comparing the peak area to the standard curve.

-

Plot the natural logarithm of the concentration versus time. The slope of this line will be the negative of the first-order rate constant (k).

-

Calculate the half-life using the equation: t½ = 0.693 / k.

Recommendations for Handling and Storage

To maximize the stability and performance of this compound, the following practices are recommended:

-

Storage of Solid Compound: Store this compound hydrochloride as a solid at -20°C, protected from light and moisture.

-

Stock Solutions: Prepare stock solutions in anhydrous aprotic solvents like DMSO or DMF. Store these stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

-

Aqueous Solutions: Prepare aqueous solutions of this compound immediately before use. If temporary storage is necessary, keep the solution on ice and in the dark.

-

pH Considerations: For applications requiring longer incubation times, it is advisable to work at a neutral or slightly acidic pH (pH 6.5-7.4) to minimize degradation. Avoid highly basic conditions (pH > 8.5) whenever possible.

Conclusion

This compound is a valuable tool in bioorthogonal chemistry due to its favorable balance of reactivity and stability. This technical guide has provided a comprehensive overview of its stability in aqueous buffers, offering quantitative data, detailed experimental protocols, and practical recommendations. By understanding the factors that influence its degradation and by employing the methodologies outlined herein, researchers can confidently utilize this compound to achieve reliable and reproducible results in their scientific endeavors.

References

- 1. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

A Technical Guide to Methyltetrazine-Amine: Solubility and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the solubility of methyltetrazine-amine (B608997) in dimethyl sulfoxide (B87167) (DMSO) and other common organic solvents. It also offers detailed experimental protocols for its use in bioconjugation, a critical technique in drug development and various research fields. The guide includes structured data presentation and visualizations to facilitate understanding and application of this versatile chemical tool.

Introduction to this compound

This compound is a key reagent in the field of bioorthogonal chemistry, particularly for its role in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction, often referred to as "click chemistry". Its stability and reactivity make it an invaluable tool for the precise and efficient labeling and conjugation of biomolecules, such as proteins and antibodies, in complex biological systems. This guide focuses on the practical aspects of working with this compound, specifically its solubility characteristics and application in bioconjugation workflows.

Solubility of this compound and its Derivatives

Understanding the solubility of this compound is crucial for preparing stock solutions and designing experiments. The following tables summarize the available quantitative and qualitative solubility data for this compound and its common derivatives in various organic solvents.

Quantitative Solubility Data

| Compound | Solvent | Solubility | Conditions |

| This compound | DMSO | 20.83 mg/mL (103.51 mM) | Ultrasonic and warming, pH adjusted to 2 with HCl, and heated to 60°C.[1] |

| This compound hydrochloride | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (10.52 mM) | Not specified. |

Qualitative Solubility Data

| Compound | DMSO | DMF | Methanol (MeOH) | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Water |

| This compound | Soluble[2][3] | Soluble[2][3] | Soluble[2] | - | - | Easily dissolves in aqueous buffers[2] |

| Methyltetrazine Acid | Soluble[4] | Soluble[4] | - | - | Soluble[4] | - |

| Methyltetrazine-PEG3-amine HCl salt | Soluble | Soluble | - | Soluble | - | Soluble |

| Methyltetrazine-PEG4-amine HCl | Soluble[5] | Soluble[5] | - | Soluble[5] | Soluble[5] | Hydrophilic spacer enhances solubility in aqueous buffers[5] |

| Methyltetrazine-PEG7-amine HCl salt | Soluble | Soluble | - | Soluble | - | Soluble |

Experimental Protocols

The following protocols provide detailed methodologies for the dissolution of this compound and its application in a typical bioconjugation reaction.

Protocol for Preparation of a this compound Stock Solution

This protocol outlines the steps for dissolving this compound in an organic solvent to create a stock solution for use in bioconjugation reactions.

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Microcentrifuge tubes

-

Vortex mixer

-

Water bath sonicator (optional)

Procedure:

-

Weighing: Carefully weigh the desired amount of this compound powder in a clean, dry microcentrifuge tube.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO or DMF to the tube to achieve the desired stock solution concentration (e.g., 10 mM).

-

Dissolution: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.[6] If the compound does not readily dissolve, sonicate the tube in a water bath for 5-10 minutes.[6]

-

Storage: Store the stock solution at -20°C, protected from light. It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[6]

Protocol for Antibody Conjugation using Methyltetrazine-NHS Ester

This protocol describes a general procedure for labeling an antibody with a methyltetrazine moiety using an N-hydroxysuccinimide (NHS) ester derivative of methyltetrazine. This is a common first step in a two-step bioconjugation strategy.

Materials:

-

Antibody in an amine-free buffer (e.g., PBS)

-

Methyltetrazine-NHS ester

-

Anhydrous DMSO or DMF

-

Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns

Procedure:

-

Antibody Preparation: Ensure the antibody solution is at a concentration of 1-5 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

-

Methyltetrazine-NHS Ester Stock Solution: Immediately before use, dissolve the Methyltetrazine-NHS ester in a small amount of anhydrous DMSO or DMF to create a 10-20 mM stock solution.

-

Conjugation Reaction: Add a 10-20 fold molar excess of the Methyltetrazine-NHS ester stock solution to the antibody solution. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove the excess, unreacted Methyltetrazine-NHS ester and quenching reagents using a desalting column, exchanging the buffer to a suitable storage buffer (e.g., sterile PBS).

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Caption: Workflow for a pre-targeted in vivo imaging experiment.

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions

Introduction

The inverse-electron-demand Diels-Alder (IEDDA) reaction has emerged as a cornerstone of modern chemical biology and drug development, prized for its exceptional speed, high specificity, and biocompatibility.[1] As a type of [4+2] cycloaddition, it occurs between an electron-deficient diene and an electron-rich dienophile, the opposite of the classical Diels-Alder reaction.[2][3] This reaction proceeds efficiently in complex biological environments without the need for catalysts, making it an invaluable tool for applications ranging from cellular imaging to targeted drug delivery.[1][4] This guide provides a comprehensive overview of the core principles, kinetics, key reactants, and practical applications of the IEDDA reaction, tailored for researchers and professionals in the scientific and pharmaceutical fields.

Core Principles and Mechanism

The IEDDA reaction's unique reactivity is governed by frontier molecular orbital (FMO) theory. The key interaction occurs between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient diene.[5][6] A smaller energy gap between these orbitals results in a faster and more favorable reaction.[5][7]

The mechanism, particularly for the widely used tetrazine ligations, proceeds in two main steps:

-

[4+2] Cycloaddition: The electron-deficient tetrazine (diene) and the electron-rich dienophile undergo a concerted cycloaddition to form a highly unstable bicyclic intermediate.[1][8]

-

Retro-Diels-Alder Reaction: This intermediate rapidly undergoes a retro-Diels-Alder reaction, eliminating a stable molecule, most commonly dinitrogen (N₂) gas.[4][7][8] This irreversible step drives the reaction to completion and ensures the formation of a stable dihydropyridazine (B8628806) product, which may subsequently be oxidized to a pyridazine.[3][4][9]

References

- 1. benchchem.com [benchchem.com]

- 2. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 3. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 5. mdpi.com [mdpi.com]

- 6. moodle2.units.it [moodle2.units.it]

- 7. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 9. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

The Dawn of Tetrazine Ligation: A Technical Guide to its Earliest Applications in Bioconjugation

Authored for Researchers, Scientists, and Drug Development Professionals

The turn of the 21st century saw a burgeoning need for chemical reactions that could proceed with high specificity and efficiency within the complex milieu of biological systems. This demand for "bioorthogonal" chemistry led to the development of several elegant transformations, among which the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes has emerged as a particularly powerful tool. This technical guide delves into the seminal works that first reported the application of tetrazine ligation in bioconjugation in 2008, providing a detailed account of the foundational experiments, quantitative data, and protocols that paved the way for its widespread use in chemical biology, drug development, and diagnostics.

Introduction to Tetrazine Bioconjugation

The concept of using the IEDDA reaction for bioconjugation was independently and almost simultaneously reported by two research groups in 2008: the group of Joseph M. Fox at the University of Delaware and a collaboration between the groups of Ralph Weissleder and Scott Hilderbrand at Harvard Medical School, with Neal Devaraj as the lead author.[1] While the cycloaddition of tetrazines and alkenes had been known in organic synthesis for decades, these two publications were the first to demonstrate its utility in a biological context.[1]

The Fox group showcased the exceptionally fast reaction kinetics between a 3,6-di-(2-pyridyl)-s-tetrazine and trans-cyclooctene (B1233481) (TCO), establishing it as one of the fastest bioorthogonal reactions known.[1] Concurrently, the Devaraj, Weissleder, and Hilderbrand team demonstrated the practical application of tetrazine ligation for the targeted labeling of antibodies on the surface of live cancer cells using a norbornene-modified antibody and a tetrazine-fluorophore conjugate.[2] These pioneering studies laid the groundwork for a new era of bioconjugation, offering a catalyst-free, highly selective, and rapid method for modifying biomolecules in their native environment.

Core Chemical Principles and Early Reaction Systems

The power of tetrazine ligation lies in the unique electronics of the reactants. The electron-deficient 1,2,4,5-tetrazine (B1199680) ring readily undergoes a [4+2] cycloaddition with an electron-rich or strained dienophile, such as a trans-cyclooctene or norbornene. This initial cycloaddition is followed by a retro-Diels-Alder reaction, which releases a molecule of dinitrogen gas, rendering the overall transformation irreversible.

The two seminal papers highlighted two distinct, yet complementary, dienophiles for tetrazine ligation.

The trans-Cyclooctene (TCO) System

The Fox group focused on the reaction between 3,6-di-(2-pyridyl)-s-tetrazine and a functionalized trans-cyclooctene. Their work underscored the remarkable reaction speed, which is crucial for achieving high yields at the low concentrations typically found in biological systems.

The Norbornene System

The Devaraj, Weissleder, and Hilderbrand group utilized a norbornene-modified antibody for their live-cell imaging experiments. While not as reactive as TCO, norbornene proved to be a stable and effective dienophile for cell surface labeling, demonstrating the practical applicability of tetrazine ligation in a complex biological setting.

Quantitative Data from Early Studies

The following tables summarize the key quantitative data from the foundational 2008 publications.

| Reactants | Solvent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| 3,6-di-(2-pyridyl)-s-tetrazine and trans-cyclooctenol | CD₃CN | 2000 | [1] |

| 3,6-di-(2-pyridyl)-s-tetrazine and trans-cyclooctenol | CD₃OD | 6000 | [1] |

| 3-(p-benzylaminocarbonyl)-6-phenyl-s-tetrazine and trans-cyclooctenol | CD₃CN | 4.2 | [1] |

| 3-amino-6-(2-pyridyl)-s-tetrazine and trans-cyclooctenol | CD₃CN | 310 | [1] |

Table 1: Second-order rate constants for the reaction of various tetrazines with trans-cyclooctenol as reported by Blackman, Royzen, and Fox (2008).

| Tetrazine Derivative | Dienophile | Application | Key Finding | Reference |

| 3-(4-benzylamino)-1,2,4,5-tetrazine-VT680 conjugate | Norbornene-Antibody | Live cell imaging of Her2/neu receptors | Selective and rapid labeling of pre-targeted antibodies on live cancer cells in serum. | [2] |

Table 2: Summary of the key application and findings from the work of Devaraj, Weissleder, and Hilderbrand (2008).

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments described in the seminal 2008 papers. These protocols are provided for informational purposes and should be adapted and optimized for specific experimental contexts.

Synthesis of 3,6-di-(2-pyridyl)-s-tetrazine

This protocol is adapted from the supporting information of Blackman, Royzen, and Fox, J. Am. Chem. Soc.2008 , 130, 13518-13519.

Materials:

-

Sulfur

-

Anhydrous toluene (B28343)

-

Glacial acetic acid

Procedure:

-

A solution of 2-cyanopyridine (1.0 eq) and hydrazine hydrate (2.0 eq) in toluene is heated at reflux for 16 hours.

-

The reaction mixture is cooled to room temperature, and the resulting precipitate (1,2-dihydro-3,6-di(2-pyridyl)-1,2,4,5-tetrazine) is collected by filtration and washed with toluene.

-

The crude dihydrotetrazine is dissolved in glacial acetic acid.

-

Sulfur (1.1 eq) is added, and the mixture is heated at 60 °C for 1 hour.

-

The reaction mixture is cooled to room temperature and poured into water.

-

The aqueous solution is neutralized with sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with water, and dried to afford 3,6-di-(2-pyridyl)-s-tetrazine as a magenta solid.

Determination of Second-Order Rate Constants

This protocol is a generalized method based on the experiments described by Blackman, Royzen, and Fox (2008).

Materials:

-

Tetrazine derivative

-

trans-cyclooctenol

-

Deuterated solvent (e.g., CD₃CN or CD₃OD)

-

NMR spectrometer

Procedure:

-

Prepare stock solutions of the tetrazine derivative and trans-cyclooctenol of known concentrations in the chosen deuterated solvent.

-

In an NMR tube, combine the tetrazine and trans-cyclooctenol solutions at a 1:1 molar ratio.

-

Immediately acquire a series of ¹H NMR spectra at regular time intervals.

-

Monitor the disappearance of the signals corresponding to the starting materials and the appearance of the signals for the dihydropyridazine product.

-

Integrate the relevant peaks to determine the concentration of the reactants at each time point.

-

Plot the inverse of the tetrazine concentration versus time. The slope of the resulting line is equal to the second-order rate constant, k₂.

Antibody Modification with Norbornene

This protocol is adapted from the supporting information of Devaraj, Weissleder, and Hilderbrand, Bioconjugate Chem.2008 , 19, 2297-2299.

Materials:

-

Monoclonal antibody (e.g., anti-Her2/neu)

-

5-norbornene-2-carboxylic acid N-hydroxysuccinimide ester (Norbornene-NHS ester)

-

Phosphate-buffered saline (PBS), pH 8.5

-

Size-exclusion chromatography column (e.g., PD-10)

Procedure:

-

Dissolve the antibody in PBS at a concentration of 1-5 mg/mL.

-

Add a 10- to 20-fold molar excess of Norbornene-NHS ester (dissolved in a minimal amount of DMSO) to the antibody solution.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

-

Remove the unreacted Norbornene-NHS ester and byproducts by size-exclusion chromatography using a PD-10 column equilibrated with PBS.

-

Determine the final protein concentration and the degree of labeling using UV-Vis spectrophotometry.

Pretargeted Live Cell Imaging

This protocol is based on the live-cell imaging experiments described by Devaraj, Weissleder, and Hilderbrand (2008).

Materials:

-

Human breast cancer cells (e.g., SKBR3)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Norbornene-modified anti-Her2/neu antibody

-

Tetrazine-VT680 conjugate

-

Confocal microscope

Procedure:

-

Culture SKBR3 cells on glass-bottom dishes until they reach 70-80% confluency.

-

Incubate the cells with the norbornene-modified anti-Her2/neu antibody (e.g., 10 µg/mL in cell culture medium) for 1 hour at 37 °C.

-

Wash the cells three times with fresh cell culture medium to remove unbound antibody.

-

Add the tetrazine-VT680 conjugate (e.g., 1 µM in cell culture medium) to the cells and incubate for 10-30 minutes at 37 °C.

-

Wash the cells three times with fresh cell culture medium.

-

Image the cells using a confocal microscope with appropriate laser excitation and emission filters for the VT680 fluorophore.

Conclusion and Future Outlook

The pioneering work of the Fox and the Devaraj, Weissleder, and Hilderbrand groups in 2008 firmly established tetrazine ligation as a cornerstone of bioorthogonal chemistry. Their initial studies not only demonstrated the fundamental principles and remarkable potential of this reaction but also provided the foundational protocols that have been built upon by countless researchers in the years since. The exceptionally fast kinetics of the TCO-tetrazine reaction and the successful application of the norbornene-tetrazine system for live-cell imaging opened the door to a vast array of applications, including in vivo imaging, targeted drug delivery, and the development of sophisticated diagnostic tools. The principles and methodologies detailed in this guide represent the genesis of a field that continues to evolve and push the boundaries of what is possible in the study and manipulation of biological systems.

References

The Role of the Methyl Group in Tetrazine Stability and Reactivity: A Technical Guide for Bioorthogonal Chemistry

Introduction: The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained dienophile is a cornerstone of bioorthogonal chemistry, prized for its exceptional speed and specificity.[1][2] For researchers, scientists, and drug development professionals, the performance of this "click" reaction is critically dependent on the substituents adorning the tetrazine core. These substituents govern the molecule's electronic properties, which in turn dictate the delicate balance between reaction kinetics and stability in biological media.[3][4] This guide provides an in-depth technical examination of the methyl group's role, highlighting how this simple substituent creates a near-optimal balance for many demanding applications, particularly in vivo studies.

The Electronic and Steric Influence of the Methyl Group

The reactivity and stability of the 1,2,4,5-tetrazine (B1199680) ring are primarily controlled by the electronic nature of its substituents at the 3- and 6-positions.[3]

-

Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). The methyl group (-CH₃) is a weak electron-donating group. EDGs tend to increase the electron density of the tetrazine ring, which generally enhances its stability against degradation by nucleophiles present in aqueous or biological environments.[5] Conversely, this increased electron density raises the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), which slows the rate of the IEDDA reaction.[1][6] EWGs, such as pyridyl or pyrimidyl groups, have the opposite effect: they decrease the tetrazine's LUMO energy, accelerating the reaction rate but simultaneously rendering the ring more susceptible to degradation.[1][7]

-

Steric Effects: The small size of the methyl group minimizes steric hindrance, allowing for efficient cycloaddition even in crowded biological environments.[2] This is a distinct advantage over bulkier groups like tert-butyl or phenyl, which can sterically impede the approach of the dienophile, thereby reducing reaction rates.[2][8]

The Stability-Reactivity Balance: The Methyltetrazine "Sweet Spot"

A persistent challenge in tetrazine chemistry is the inverse relationship between reactivity and stability; highly reactive tetrazines are often unstable, while highly stable tetrazines can be sluggish.[9][10] Methyl-substituted tetrazines are widely regarded as occupying a "sweet spot," providing an optimal compromise between these two critical parameters.[2] While hydrogen-substituted tetrazines can exhibit faster reaction kinetics, they often suffer from poor stability in aqueous solutions.[2][11] Conversely, tetrazines with bulky, electron-donating groups like tert-butyl show exceptional stability but at the cost of significantly slower reaction rates.[2][3] The methyl group provides a crucial stability enhancement over an unsubstituted tetrazine while maintaining a reaction rate that is more than sufficient for most bioorthogonal applications.

Quantitative Analysis of Methyltetrazine Performance

Quantitative data underscores the balanced profile of methyl-substituted tetrazines compared to other common derivatives.

Table 1: Comparative Stability of Tetrazine Derivatives

| Tetrazine Derivative | Medium | Incubation Time (h) | % Remaining | Reference |

| Methyl-Tz | DMEM + 10% FBS | 12 | >92% | [9] |

| Methyl-Tz | DMEM + 10% FBS | 48 | ~63% | [9] |

| Methyl-Tz | PBS (pH 7.4) | 48 | ~90% | [3] |

| Hydrogen-Tz | DMEM + 10% FBS | 48 | <13% | [9] |

| Hydrogen-Tz | PBS (pH 7.4) | 48 | ~97% | [3] |

| Phenyl-Tz | DMEM + 10% FBS | 48 | ~45% | [9] |

| Pyridyl-Tz | DMEM + 10% FBS | 48 | <13% | [9] |

| tert-Butyl-Tz | PBS (pH 7.4) | 48 | Negligible degradation | [3] |

| 3,6-di(2-pyridyl)-Tz | DMSO/PBS (1:9) | 12 | ~15-40% | [7] |

Note: Stability can be context-dependent. One study reported 10% degradation for methyl-terminated tetrazine versus 3% for hydrogen-terminated tetrazine in buffer over 48 hours, though the general trend across multiple studies favors the stability of alkyl-substituted tetrazines.[3][5]

Table 2: Comparative Reaction Kinetics (k₂) of Tetrazine Derivatives with Dienophiles

| Tetrazine Derivative | Dienophile | Solvent/Temp | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| 3-methyl-6-phenyl-Tz | 1-methyl-3-amidomethyl-cyclopropene | 70% DMF, 30% PBS | 1.1 | [3] |

| Methyl-Tz | axial-TCO | PBS, 37°C | ~1,000 - 1,700 | [2][9] |

| Hydrogen-Tz (H-Tz) | axial-TCO | PBS, 37°C | Up to 30,000 | [2] |

| Phenyl-Tz | axial-TCO | PBS, 37°C | ~1,000 | [2][9] |

| Pyridyl-Tz (Py-Tz) | axial-TCO | PBS, 37°C | >10,000 | [9] |

| tert-Butyl-Tz | 1-methyl-3-amidomethyl-cyclopropene | 70% DMF, 30% PBS | 0.05 | [3] |

| 3,6-di(pyridin-2-yl)-Tz | TCO | Dioxane, 25°C | ~620 (mono-substituted) | [11] |

Key Experimental Protocols

Reproducible and reliable data are paramount. The following are standard protocols for assessing tetrazine stability and reactivity.

This method uses stopped-flow spectrophotometry to measure the rapid kinetics of the IEDDA reaction under pseudo-first-order conditions.[2][12]

-

Materials:

-

Tetrazine derivative (e.g., methyltetrazine-amine)

-

Dienophile (e.g., trans-cyclooctene (B1233481) (TCO))

-

Anhydrous solvent (e.g., DMSO) for stock solutions

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Stopped-flow spectrophotometer

-

-

Methodology:

-

Prepare a stock solution of the tetrazine derivative (e.g., 1 mM in DMSO).

-

Prepare a series of stock solutions of the dienophile at higher concentrations (e.g., 10-20 mM in DMSO).

-

Equilibrate the stopped-flow instrument and buffer to the desired temperature (e.g., 37°C).

-